Product packaging for (Amino(methoxy)phosphoryl)amine(Cat. No.:CAS No. 22457-53-0)

(Amino(methoxy)phosphoryl)amine

Cat. No.: B14697839
CAS No.: 22457-53-0
M. Wt: 110.05 g/mol
InChI Key: ZLUZBALAFPEVOS-UHFFFAOYSA-N
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Description

(Amino(methoxy)phosphoryl)amine is a phosphoramidate compound characterized by a covalent bond between a phosphorus atom and a nitrogen atom (P-N), featuring both amino and methoxy substituents . Phosphoramidates are a significant class of organophosphorus compounds with a stable phosphoryl bond (P=O) and are found in a wide array of biologically active molecules . As such, this compound serves as a valuable building block in organic and medicinal chemistry research. Its core structure is of high interest for the synthesis of novel compounds and probes. Researchers utilize phosphoramidates for their applications in drug discovery and development. These compounds are known to exhibit a range of biological activities, including serving as antimicrobial, antioxidant, and antiviral agents . The P-N bond can be hydrolytically degradable under specific pH conditions, making phosphoramidate derivatives promising candidates for prodrug strategies and controlled release systems to enhance drug delivery and therapeutic potential . In synthetic chemistry, the phosphoramidate group can act as a 1,3-N,O-chelating ligand, facilitating various catalytic reactions and metal ligand cooperativity . It can also be employed as a directing group for selective C-H bond activation and functionalization, or as a useful intermediate in the construction of N-based heterocycles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH7N2O2P B14697839 (Amino(methoxy)phosphoryl)amine CAS No. 22457-53-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22457-53-0

Molecular Formula

CH7N2O2P

Molecular Weight

110.05 g/mol

IUPAC Name

diaminophosphoryloxymethane

InChI

InChI=1S/CH7N2O2P/c1-5-6(2,3)4/h1H3,(H4,2,3,4)

InChI Key

ZLUZBALAFPEVOS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N)N

Origin of Product

United States

Mechanistic Investigations of Amino Methoxy Phosphoryl Amine Formation and Reactivity

Fundamental Reaction Pathways in Phosphoryl Transfer

Phosphoryl transfer reactions are fundamental to many biological processes, including signal transduction and energy metabolism. nih.gov The reactivity of phosphoramidates, such as (Amino(methoxy)phosphoryl)amine, is centered around the phosphorus atom, which acts as an electrophile. The mechanisms of these reactions can be broadly categorized as concerted (SN2-like), associative (addition-elimination), or dissociative (elimination-addition). libretexts.orglibretexts.org The operative pathway is highly dependent on the nature of the nucleophile, the leaving group, and the surrounding environment. libretexts.org

Nucleophilic Attack at Phosphorus Center

The initial and critical step in the phosphoryl transfer reaction of this compound is the nucleophilic attack on the electron-deficient phosphorus center. libretexts.org A wide range of nucleophiles, including water, alcohols, and other amines, can initiate this process. In a concerted, SN2-like mechanism, the nucleophile attacks the phosphorus atom from the backside, opposite to the leaving group. libretexts.org This "in-line" attack is a key feature of many phosphoryl transfer reactions. nih.gov

For the reaction to proceed, the nucleophile must be correctly positioned relative to the phosphorus atom and the leaving group. nih.gov In enzymatic systems, the active site of the enzyme plays a crucial role in orienting the nucleophile for an effective attack. nih.gov The strength of the nucleophile is also a determining factor; stronger nucleophiles will favor a more associative or concerted pathway.

The general reaction can be depicted as: Nu: + (H₂N)(CH₃O)P(=O) → [Nu--P(O)(OCH₃)--NH₂]‡ → Nu-P(O)(OCH₃) + NH₂⁻

Where "Nu" represents the incoming nucleophile.

Pentavalent Transition States and Intermediates

A key feature of phosphoryl transfer reactions is the formation of a pentavalent (5-bond) species at the phosphorus center. libretexts.org Depending on the reaction mechanism, this species can be either a transient transition state or a more stable intermediate. libretexts.org

Concerted (SN2-like) Mechanism: In this pathway, a single pentavalent transition state is formed where the bond to the incoming nucleophile is forming concurrently with the breaking of the bond to the leaving group. libretexts.orglibretexts.org This transition state has a trigonal bipyramidal geometry, with the nucleophile and the leaving group occupying the apical positions. libretexts.org

Associative (Addition-Elimination) Mechanism: This two-step mechanism involves the formation of a pentavalent phosphorane intermediate. libretexts.orgresearchgate.net This intermediate is a true energy minimum on the reaction coordinate, situated between two transition states. libretexts.org The stability of this intermediate is influenced by the substituents on the phosphorus atom. Phosphorus, being a third-row element, can accommodate the expanded octet required for a stable pentavalent species. libretexts.orglibretexts.org The existence of stable phosphorane intermediates has been crystallographically confirmed in some enzymatic reactions. youtube.comnih.gov

The geometry of these pentavalent species is typically trigonal bipyramidal. A phenomenon known as pseudorotation can occur in pentavalent intermediates, where apical and equatorial ligands exchange positions, potentially leading to different products. tue.nl

Stereochemical Course of Phosphoryl Transfer Reactions

The stereochemistry at the phosphorus center provides significant insight into the reaction mechanism. For a chiral phosphorus center, a concerted SN2-like reaction is expected to proceed with inversion of configuration, much like the analogous reaction at a carbon center. libretexts.orglibretexts.org This inversion of stereochemistry has been experimentally confirmed in many enzymatic phosphoryl transfer reactions through the use of isotopically labeled phosphate (B84403) esters. libretexts.orgnih.gov

An associative mechanism that proceeds through a stable pentavalent intermediate can lead to either retention or inversion of configuration, depending on the lifetime of the intermediate and whether pseudorotation occurs. youtube.com A dissociative mechanism, proceeding through a planar metaphosphate intermediate, would be expected to result in racemization. libretexts.org However, strong evidence against the formation of a free metaphosphate intermediate exists for many phosphate hydrolysis reactions, as they often show complete inversion of configuration. nih.gov

Mechanistic FeatureDescriptionStereochemical Outcome
Nucleophilic Attack Approach of the nucleophile to the electrophilic phosphorus center, typically from the backside relative to the leaving group. libretexts.orglibretexts.orgDictates the initial geometry of the transition state or intermediate.
Pentavalent Species Formation of a 5-coordinate phosphorus species, either as a transient transition state (concerted) or a stable intermediate (associative). libretexts.orglibretexts.orgTrigonal bipyramidal geometry is typical. libretexts.org
Stereochemical Inversion The configuration at a chiral phosphorus center is inverted during the reaction. libretexts.orgnih.govCharacteristic of a concerted SN2-like mechanism. libretexts.org
Stereochemical Retention The configuration at a chiral phosphorus center is retained.Can occur in a stepwise associative mechanism, often involving pseudorotation of a pentavalent intermediate. youtube.com

Role of Solvents and Catalysts in Reaction Mechanisms

The environment in which the reaction occurs significantly influences the rate and mechanism of phosphoryl transfer.

Solvents: The polarity of the solvent can have a profound effect. nih.govdntb.gov.ua A change from a polar solvent like water to a less polar one can alter the stability of the ground state and the transition state, sometimes leading to a change in the reaction mechanism. nih.gov For instance, some reactions that proceed via a bimolecular (SN2-type) mechanism in water have been observed to switch to a unimolecular (SN1-type) mechanism in less polar solvents. nih.gov Aprotic solvents can solvate the nucleophile, but not so strongly as to create an impenetrable "solvent cage" that hinders its reactivity. libretexts.org In some cases, hydrophobic solvents have been shown to catalyze reactions by altering the electrostatic properties of the ground and transition states. nih.gov

Catalysts:

Acid Catalysis: Brønsted acids can protonate one of the atoms of the phosphoramidate (B1195095), increasing the electrophilicity of the phosphorus center and making it more susceptible to nucleophilic attack. researchgate.net

Base Catalysis: A general base can deprotonate the incoming nucleophile (e.g., water), making it more potent. nih.gov

Metal Ion Catalysis: Metal ions, such as Mg²⁺ in biological systems, act as Lewis acids. libretexts.org They coordinate to the oxygen atoms of the phosphoryl group, withdrawing electron density from the phosphorus atom and thereby increasing its electrophilicity. libretexts.orglibretexts.org This stabilization of negative charge on the oxygen atoms is a crucial aspect of enzymatic catalysis. libretexts.org

Nucleophilic Catalysis: Some catalysts, such as certain imidazole (B134444) derivatives, can act as nucleophiles themselves, attacking the phosphorus center to form a more reactive intermediate that is then attacked by the final nucleophile. youtube.com

FactorRole in MechanismExample
Polar Protic Solvents (e.g., Water) Can stabilize charged species and participate as a nucleophile. nih.govHydrolysis of phosphoramidates.
Polar Aprotic Solvents (e.g., DMF) Solvate the nucleophile without forming a strong solvent cage, potentially increasing reaction rates. libretexts.orgUsed in laboratory synthesis of phosphoramidates. acs.org
Acid Catalysts (e.g., H⁺) Protonate the phosphoramidate, increasing the electrophilicity of the phosphorus atom. researchgate.netFacilitates nucleophilic attack.
Base Catalysts (e.g., Et₃N) Deprotonate the nucleophile, increasing its nucleophilicity. nih.govUsed in the synthesis of phosphoramidates to sequester acid byproducts. nih.gov
Metal Ion Catalysts (e.g., Mg²⁺) Act as Lewis acids, coordinating to phosphoryl oxygens and increasing the electrophilicity of phosphorus. libretexts.orglibretexts.orgEssential in many enzymatic phosphoryl transfer reactions. libretexts.org

Protonation Effects on Phosphoramidate Reactivity

The pH of the reaction medium has a significant impact on the reactivity of this compound due to the presence of basic nitrogen and oxygen atoms. Protonation can occur at either the amine nitrogen or the phosphoryl oxygen.

Protonation of the nitrogen atom in the phosphoramidate linkage can increase the lability of the P-N bond, making the amino group a better leaving group. acs.orgnih.gov This is because the protonated amine is a weaker base and therefore more stable as a leaving group.

Electrophilic and Nucleophilic Activation in P-N Bond Formation

The formation of the P-N bond in this compound involves the reaction of a phosphorus electrophile with an amine nucleophile. The efficiency of this reaction can be enhanced by activating either the electrophile or the nucleophile.

Electrophilic Activation: This strategy focuses on making the phosphorus atom more electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com This can be achieved in several ways:

Using a Good Leaving Group: Starting with a phosphorus compound containing a highly labile leaving group (e.g., a halide like chloride) makes the phosphorus center more reactive. The synthesis of phosphoramidates often starts from phosphorus oxychloride. wikipedia.org

Lewis Acid Catalysis: As mentioned, metal ions or other Lewis acids can coordinate to the phosphoryl oxygen, increasing the partial positive charge on the phosphorus atom. libretexts.orglibretexts.org

Protonation: Protonation of the substrate can also serve as a form of electrophilic activation. frontiersin.org

Nucleophilic Activation: This approach aims to increase the electron-donating ability of the amine nucleophile. libretexts.orgmasterorganicchemistry.com

Deprotonation: In a basic medium, the amine can be deprotonated to form an amide anion, which is a much stronger nucleophile. However, this is generally not feasible for simple amines. A more common strategy is to use a base to deprotonate the nucleophile in the transition state.

Solvent Effects: The choice of solvent can influence nucleophilicity. In polar aprotic solvents, nucleophiles are less strongly solvated and therefore more reactive than in polar protic solvents. libretexts.org

A common synthetic route, the Todd-Atherton reaction, involves the in-situ generation of a reactive phosphorus electrophile from a dialkyl H-phosphonate, which is then attacked by the amine nucleophile. scilit.com

Comparative Mechanistic Analysis with Related Organophosphorus Compounds

The reactivity and mechanistic pathways of this compound are best understood through a comparative lens, juxtaposing its behavior with that of other organophosphorus compounds. The electronic and steric nature of the substituents attached to the central phosphorus atom dictates the electrophilicity of the phosphorus center and, consequently, the compound's susceptibility to nucleophilic attack. This section analyzes the mechanistic nuances of this compound in comparison to related phosphoramidates, phosphonates, and phosphorothioates.

Key factors influencing the reaction mechanisms include the nature of the leaving group, the strength of the incoming nucleophile, and the stability of the transition state or intermediate. Organophosphorus reactions, particularly nucleophilic substitutions at the phosphorus center, can proceed through either an associative mechanism (entailing a pentacoordinate intermediate) or a dissociative mechanism (involving a metaphosphate intermediate). The preferred pathway is a function of the compound's specific substituents.

A comparative analysis reveals how variations in the groups attached to the phosphorus atom—such as replacing an amino group with an alkyl or aryl group (phosphonates) or an alkoxy group with a thioalkoxy group (phosphorothioates)—alter the reaction kinetics and mechanistic pathways. For instance, the amino groups in this compound can engage in pπ-dπ bonding with the phosphorus atom, which can influence the stability of reaction intermediates. tandfonline.comnih.gov

Interactive Data Table: Comparative Reactivity of Organophosphorus Compounds

The following table provides a comparative overview of the mechanistic tendencies of this compound and related organophosphorus compounds. The data is generalized from established principles in organophosphorus chemistry. nih.govnih.gov

Compound TypeExample CompoundKey SubstituentsElectronic Effect of SubstituentsTypical Reaction MechanismRelative Rate of Nucleophilic Substitution
Phosphoramidate This compound -NH₂, -OCH₃, -NH₂Amino groups are electron-donating; Methoxy (B1213986) is electron-withdrawing.Generally associative (SN2-like)Moderate
Phosphonate (B1237965)Diethyl methylphosphonate-CH₃, -OC₂H₅, -OC₂H₅Alkyl group is weakly electron-donating; Alkoxy groups are electron-withdrawing.Associative (SN2-like)Moderate to Fast
PhosphorothioateO,O-Diethyl O-phenyl phosphorothioate-OC₂H₅, -OC₂H₅, -S-PhThioalkoxy group is less electron-withdrawing than alkoxy.Associative (SN2-like)Slower than corresponding phosphate
PhosphateTrimethyl phosphate-OCH₃, -OCH₃, -OCH₃Methoxy groups are electron-withdrawing.Associative (SN2-like)Fast

Detailed Research Findings

Research into the synthesis and reactivity of phosphoramidates provides a foundation for understanding this compound. nih.govresearchgate.net The formation of the P-N bond, a key feature of this molecule, is often achieved through the reaction of a phosphoryl chloride with an amine. wikipedia.org The mechanism of this reaction is a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion.

In comparison, the synthesis of phosphonates, which lack the P-N bond, often involves the Michaelis-Arbuzov reaction. The reactivity of phosphonates in nucleophilic substitution reactions is influenced by the nature of the alkyl or aryl group attached directly to the phosphorus atom.

The presence of two amino groups and one methoxy group in this compound presents a unique electronic environment at the phosphorus center. The amino groups are generally considered electron-donating through resonance, which can reduce the electrophilicity of the phosphorus atom compared to a phosphate like trimethyl phosphate, where three electron-withdrawing methoxy groups are present. nih.gov However, the inductive effect of the nitrogen and oxygen atoms is electron-withdrawing. This complex interplay of electronic effects modulates the reactivity of the compound.

In reactions involving nucleophilic attack at the phosphorus center, the methoxy group is a potential leaving group. Its ability to depart is influenced by the stability of the resulting anion and the nature of the solvent. Comparative studies on the hydrolysis of different organophosphorus esters show that the rate of reaction is highly dependent on the pKa of the leaving group alcohol.

Furthermore, the P=O bond in this compound is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This bond can act as a hydrogen bond acceptor, which can be a factor in its interaction with biological molecules or in catalyzed reactions. In contrast, phosphorothioates, which feature a P=S bond, are generally less reactive towards nucleophiles because the P=S bond is less polarized than the P=O bond. nih.gov

Computational Chemistry Approaches to Amino Methoxy Phosphoryl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to study phosphoramidates. Researchers employ DFT to optimize molecular geometries, predict spectroscopic properties, and analyze electronic structures.

For instance, studies on various phosphoramidate (B1195095) derivatives have utilized the B3LYP functional with basis sets like 6-31G* and 6-31+G** to perform geometry optimizations. tandfonline.comtandfonline.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. The B3LYP/6-31G* level of theory has been shown to provide the highest stabilization energies for several new phosphoramidates. tandfonline.comtandfonline.com

DFT calculations are also used to analyze electronic properties that govern a molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors correlated with reactivity and biological activity. researchgate.net

Table 1: Common DFT Functionals and Basis Sets in Phosphoramidate Research

Method Functional Basis Set Application Reference
DFT B3LYP 6-31G(d,p) Geometry Optimization, Electronic Properties researchgate.net
DFT B3LYP 6-31G*, 6-31+G** Geometry Optimization, Stabilization Energies tandfonline.comtandfonline.com

This table is interactive and represents a summary of methods found in the cited literature.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, are also applied to phosphorus compounds. These methods are computationally more demanding than DFT but provide a valuable benchmark. Studies on phosphoramidates have often used the HF level of theory alongside DFT for geometry optimizations, allowing for a comparison between the methods. tandfonline.comtandfonline.com By comparing results from different levels of theory, researchers can assess the robustness of their computational findings.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of their dynamic behavior. For flexible molecules like phosphoramidates, MD is essential for exploring the full range of possible conformations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO to predict chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy and shape of these orbitals, along with the HOMO-LUMO energy gap, are powerful predictors of a molecule's reactivity and kinetic stability.

In studies of related α-amino-phosphonates, DFT has been used to calculate these FMO properties. researchgate.net The findings are then correlated with experimental results, such as antibacterial activity, to establish a structure-activity relationship. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. This type of analysis would be directly applicable to predicting the reactive sites of (Amino(methoxy)phosphoryl)amine.

Table 2: Conceptual Framework of FMO Analysis

Orbital Role in Reaction Implication for Reactivity
HOMO Electron Donor (Nucleophile) Higher energy often correlates with greater reactivity.
LUMO Electron Acceptor (Electrophile) Lower energy often correlates with greater reactivity.

| HOMO-LUMO Gap | Energy barrier for electronic excitation | A smaller gap suggests higher polarizability and reactivity. |

This table is interactive and conceptually based on principles described in the cited literature. researchgate.net

Simulation of Reaction Mechanisms and Transition State Geometries

Computational chemistry provides profound insights into how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies.

For example, DFT calculations were used to investigate the mechanism of converting phosphoramidate diesters into phosphotriesters. nih.govresearchgate.net The calculations of the key bond-breaking and bond-forming step suggested a one-step S(N)2(P) process. nih.govresearchgate.net Furthermore, techniques like the Intrinsic Reaction Coordinate (IRC) can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the calculated transition state correctly connects the intended species. researchgate.net This approach allows for the detailed elucidation of reaction pathways that are difficult to probe experimentally. researchgate.net

Spectroscopic Characterization Techniques for Amino Methoxy Phosphoryl Amine

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, (Amino(methoxy)phosphoryl)amine is a polar, non-volatile molecule, making its direct analysis by GC-MS impractical. To overcome this limitation, chemical derivatization is an essential prerequisite. This process transforms the polar N-H and potential P-OH functional groups (in its tautomeric form, phosphoramidic acid) into less polar, more volatile, and thermally stable moieties. mdpi.comnih.govyoutube.com

Common derivatization strategies applicable to this class of compounds involve silylation or alkylation. mdpi.comnih.gov Silylation reagents, such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. nih.gov Alkylation, particularly methylation using reagents like diazomethane, is another effective method. mdpi.com These reactions decrease the polarity and increase the vapor pressure of the analyte, enabling it to traverse the GC column for separation and subsequent detection by the mass spectrometer.

The selection of the derivatization reagent is critical and can be optimized based on reaction efficiency and the stability of the resulting derivatives. rsc.orgnih.govresearchgate.net For instance, the analysis of organophosphorus nerve agent degradation products, which share structural similarities with this compound, has been successfully achieved using various silylating and alkylating agents. nih.govnih.govresearchgate.net

Derivatization MethodReagent ExampleTarget Functional Group(s)Purpose
SilylationMTBSTFA or BSTFA-NH2, -OH (tautomer)Increases volatility and thermal stability.
Alkylation (Methylation)Diazomethane (DM), Trimethylsilyldiazomethane (TMS-DM)-OH (tautomer), -NH2Increases volatility by replacing acidic protons.
AcylationPentafluoropropionic Anhydride (PFPA)-NH2Creates stable, volatile derivatives suitable for GC-MS. mdpi.com
Table 1. Common derivatization strategies for GC-MS analysis of polar organophosphorus amines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique for analyzing polar, non-volatile, and thermally labile compounds directly from complex matrices like biological fluids or environmental samples. nih.govnih.govmdpi.com Unlike GC-MS, LC-MS/MS often does not require derivatization, simplifying sample preparation and avoiding potential artifacts from chemical reactions. lcms.cz

For highly polar analytes such as this compound, specialized LC techniques like hydrophilic interaction liquid chromatography (HILIC) are often employed. amazonaws.com HILIC utilizes a polar stationary phase with a partially aqueous, high-concentration organic mobile phase, which facilitates the retention and separation of polar compounds that are poorly retained by traditional reversed-phase chromatography.

Tandem mass spectrometry (MS/MS) enhances the selectivity and sensitivity of the analysis. wikipedia.org It involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) after it elutes from the LC column, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. wikipedia.org This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and matrix effects, enabling accurate quantification at very low concentrations. lcms.cz While direct analysis is a key advantage, derivatization can also be used in LC-MS/MS to enhance ionization efficiency and improve limits of detection for certain organophosphorus acids. nih.gov

TechniqueAdvantage for this compoundTypical Application
LC-MS/MSDirect analysis of polar, non-volatile compound without derivatization. High sensitivity and selectivity. nih.govQuantification in biological fluids, environmental water samples.
HILIC-MS/MSImproved chromatographic retention and separation of highly polar compounds. amazonaws.comMetabolomics, analysis in complex aqueous matrices.
Derivatization LC-MS/MSEnhances ionization efficiency and signal intensity for trace-level detection. nih.govScreening for environmental degradants or biomarkers.
Table 2. LC-MS/MS approaches for the analysis of this compound.

Fragmentation Patterns in Mass Spectrometry

The fragmentation pattern of this compound in a mass spectrometer provides definitive structural information. In techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is typically protonated to form the precursor ion [M+H]⁺. Subsequent fragmentation of this ion via CID in an MS/MS experiment yields a characteristic spectrum of product ions. uow.edu.aunih.gov

The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, key fragmentation events are expected to involve the cleavage of the P-N and P-O bonds. The loss of small, stable neutral molecules is a common pathway. For instance, the loss of ammonia (B1221849) (NH₃) from the protonated precursor is a characteristic fragmentation for primary amines. nih.gov Similarly, the loss of methanol (B129727) (CH₃OH) can occur via cleavage of the P-O-CH₃ bond.

Studies on related organophosphorus compounds show characteristic fragmentation patterns. For example, the fragmentation of protonated VG, a nerve agent, involves the loss of a neutral diethylamine molecule. uow.edu.au Other organophosphorus compounds show cleavages that result in characteristic ions like [H₄PO₄]⁺, which can be an identifying feature for the alkyl phosphonate (B1237965) core. nih.gov

Precursor Ion [M+H]⁺Neutral LossProduct Ion FragmentAssociated Bond Cleavage
CH₇N₂O₂P⁺NH₃ (Ammonia)CH₄NO₂P⁺P-N Bond Cleavage
CH₇N₂O₂P⁺CH₃OH (Methanol)H₄N₂OP⁺P-O Bond Cleavage
CH₇N₂O₂P⁺H₂NCHO (Formamide)CH₅OP⁺Complex Rearrangement
Table 3. Predicted fragmentation pathways for protonated this compound in tandem mass spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.sa Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. ksu.edu.sa Together, they provide a comprehensive "fingerprint" of the functional groups present in this compound.

The key functional groups in this molecule each have characteristic vibrational frequencies. The phosphoryl group (P=O) typically exhibits a strong absorption in the IR spectrum. The precise frequency of the P-N (phosphorus-nitrogen) and P-O-C (phosphorus-oxygen-carbon) stretching vibrations can provide information about the bonding environment. The amino group (NH₂) gives rise to characteristic stretching and bending vibrations. Hydrogen bonding can cause these bands, particularly N-H and P=O stretches, to broaden and shift in frequency. specac.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H (Amine)Asymmetric & Symmetric Stretch3200 - 3500Medium
N-H (Amine)Bending (Scissoring)1590 - 1650Medium-Strong
P=O (Phosphoryl)Stretch1250 - 1350Strong
P-O-CAsymmetric Stretch1000 - 1050Strong
P-N (Phosphoramide)Stretch900 - 950Medium-Strong
C-H (Methoxy)Stretch2850 - 2960Medium
Table 4. Characteristic infrared absorption frequencies for this compound. specac.comvscht.czpressbooks.publibretexts.orgstackexchange.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The utility of this technique for a particular compound depends on the presence of chromophores—molecular features with electronic transitions in the 200–800 nm range. fiveable.me

This compound is a saturated molecule, lacking conjugated π-systems or aromatic rings, which are typical chromophores. fiveable.me The possible electronic transitions in this molecule are primarily of two types:

σ → σ* transitions: Excitation of an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. These are high-energy transitions that occur in the far-UV region (typically < 200 nm) and are generally not observable with standard UV-Vis spectrophotometers. wikipedia.org

n → σ* transitions: Excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a sigma antibonding (σ) orbital. These transitions are of lower energy than σ → σ but still typically occur at the lower end of the accessible UV range (around 200 nm). youtube.com

Because its electronic transitions fall outside the conventional UV-Vis range, the technique is of limited value for the direct characterization or quantification of this compound. cwejournal.orgresearchgate.net However, if the molecule is derivatized with a chromophore-containing reagent or is part of a complex that absorbs in the UV-Vis range, the technique can become useful. nih.gov For instance, some organophosphate pesticides containing aromatic rings do exhibit distinct absorption maxima that can be used for quantification. researching.cn

Advanced Research Directions and Potential Applications in Chemical Synthesis

Role as Ligands in Transition Metal Catalysis

Phosphoramidates (P-N compounds) are recognized for their capacity to act as 1,3-N,O-chelating ligands. This chelating ability allows them to form stable complexes with various transition metals, which has led to their application in coordination chemistry for bond activation and catalysis. nih.gov For instance, a tantalum complex incorporating a phosphoramidate (B1195095) ligand has been developed as a pre-catalyst for hydroaminoalkylation reactions. nih.gov The phosphorus-nitrogen backbone provides a unique electronic and steric environment around the metal center, influencing the reactivity and selectivity of catalytic transformations. nih.govresearchgate.net

The development of chiral ligands is paramount for asymmetric catalysis, and phosphorodiamidates have emerged as a promising scaffold for this purpose. By incorporating chiral motifs into the ligand structure, enantioselective transformations can be achieved.

A notable example is the synthesis of a chiral cyclic o-hydroxynaphthylphosphonodiamide, which has been successfully employed as a ligand-catalyst in the asymmetric silylcyanation of aromatic aldehydes. thieme-connect.com In this reaction, the chiral ligand, when combined with a titanium complex, effectively induces enantioselectivity in the addition of trimethylsilylcyanide (TMSCN) to various aldehydes, producing chiral cyanohydrins, which are valuable synthetic building blocks. The reaction proceeds with high yields and moderate to good enantiomeric excesses (ee). thieme-connect.com

Table 1: Asymmetric Silylcyanation of Aromatic Aldehydes Using a Chiral Phosphonodiamide Ligand

Entry Aldehyde (ArCHO) Yield (%) ee (%)
1 Benzaldehyde 95 73
2 4-Methylbenzaldehyde 94 74
3 4-Methoxybenzaldehyde 92 70
4 4-Chlorobenzaldehyde 96 81
5 2-Chlorobenzaldehyde 94 65
6 1-Naphthaldehyde 93 84

Data sourced from a study on chiral cyclic o-hydroxynaphthylphosphonodiamide ligands. thieme-connect.com

This application demonstrates the potential of phosphorodiamidate-based ligands to create a chiral environment around a metal center, enabling the synthesis of enantiomerically enriched products. thieme-connect.com

Application in Organic Reaction Methodology Development

The unique chemical properties of the phosphorodiamidate group have been harnessed in the development of new organic reaction methodologies.

Current literature from the conducted searches does not provide specific examples of (Amino(methoxy)phosphoryl)amine or related simple phosphorodiamidates functioning as coupling reagents, for instance, in peptide or amide bond formation. While phosphonium-based reagents are common in this context, the role of simple phosphorodiamidates as catalysts or reagents for such transformations is not yet well-documented in the available research.

The phosphorodiamidate moiety has proven to be a powerful directing metalation group (DMG) for the regioselective functionalization of aromatic and heterocyclic systems. uni-muenchen.denih.gov This strategy involves the phosphorodiamidate group coordinating to a strong base (like an organolithium or magnesium amide reagent), facilitating the deprotonation of a nearby C-H bond (ortho-metalation). The resulting organometallic intermediate can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. uni-muenchen.deacs.org

Key research findings include:

Directed Ortho-lithiation of BINOL: The phosphorodiamidate group attached to a 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold can direct ortho-lithiation at the 3 and 3' positions. Quenching the resulting lithiated species with iodine provides a direct route to 3,3'-diiodo-BINOL derivatives, which are versatile precursors for further cross-coupling reactions. acs.orgnih.gov

Magnesiation of N-Heterocycles: Quinoxaline bearing a phosphorodiamidate group can be smoothly magnesiated at the C2 position using TMP₂Mg·2LiCl. This intermediate subsequently participates in palladium-catalyzed Negishi cross-coupling reactions to yield 2-arylated quinoxalines. uni-muenchen.de

Regioselective Lithiation of Tolyl Systems: An ortho-tolyltetramethyl phosphorodiamidate was shown to undergo regioselective lithiation at the benzylic methyl group. The resulting benzylic anion reacts with aromatic aldehydes to form 1,2-diarylpropanol derivatives, demonstrating a C-C bond formation directed by the phosphorodiamidate group. d-nb.info

Table 2: Phosphorodiamidate as a Directing Group in Synthesis

Substrate Scaffold Directing Group Base Key Intermediate Subsequent Reaction Product Type
BINOL Phosphorodiamidate sBuLi Ortho-lithiated BINOL Iodination 3,3'-Diiodo-BINOL
Quinoxaline Phosphorodiamidate TMP₂Mg·2LiCl C2-Magnesiated quinoxaline Negishi Coupling 2-Aryl-quinoxaline
o-Toluidine Tetramethyl phosphorodiamidate sBuLi Benzylic lithioorganyl Aldehyde Addition 1,2-Diarylpropanol

This table summarizes examples of the phosphorodiamidate group directing metalation for C-C bond formation. uni-muenchen.deacs.orgd-nb.info

Development as Synthetic Reagents and Intermediates

Phosphorodiamidates are crucial intermediates in the synthesis of high-value, biologically active molecules. Their most prominent application is in the construction of Phosphorodiamidate Morpholino Oligonucleotides (PMOs). nih.govsemanticscholar.org PMOs are synthetic antisense oligonucleotides where the native phosphodiester backbone of DNA or RNA is replaced by phosphorodiamidate linkages. nih.govacs.org

This structural modification renders PMOs neutral, highly resistant to nuclease degradation, and capable of binding to target mRNA with high specificity to modulate gene expression. semanticscholar.orgacs.org The synthesis of PMOs is a complex, multi-step process that relies on the formation of the phosphorodiamidate bond, often using activated chlorophosphoramidate monomers on a solid support. nih.govacs.org The development of efficient and scalable methods for creating these linkages is a significant area of research, underscoring the importance of phosphorodiamidates as key synthetic targets and intermediates in the production of therapeutic agents. semanticscholar.orgacs.org

In organic synthesis, protecting functional groups is a critical strategy to prevent unwanted side reactions. The phosphorylation of an amine to form a phosphoramidate or phosphorodiamidate can serve as an effective protection strategy. nih.gov The introduction of the phosphoryl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.

This protection is advantageous in multi-step syntheses where the amine needs to be shielded from electrophiles or oxidizing conditions while other parts of the molecule are modified. The phosphoryl group can also influence the conformation of a molecule, for example, by improving the efficiency of intramolecular cyclization reactions. nih.gov Importantly, the phosphoramidate group can often be cleaved under specific conditions to regenerate the free amine once its protective role is no longer needed. nih.gov This application highlights the utility of reagents like this compound as potential building blocks for creating such protected amine derivatives.

Bio-inspired Chemistry and Prebiotic Relevance

Role in Phosphoryl Transfer in Aqueous Systems

The this compound structure is a simple representation of a phosphoramidate, a class of compounds considered highly relevant in prebiotic chemistry. nih.gov Phosphoramidates are more reactive than phosphate (B84403) esters and are considered an activated form of phosphate. nih.gov This enhanced reactivity is crucial for phosphoryl transfer reactions in aqueous environments, a fundamental process in biological systems for energy transduction and signal cascades. nih.gov

Studies on N-phosphoryl amino acids, which share the characteristic P-N bond, demonstrate their capacity to act as phosphoryl donors. nih.gov They can transfer their phosphoryl group to other molecules, such as the carboxyl group of another amino acid, through the formation of cyclic intermediates. nih.gov This process is a potential mechanism for the formation of "high-energy" species like aminoacyl phosphates under mild, aqueous conditions, mimicking prebiotic scenarios. nih.gov

The hydrolysis of the P-N bond in phosphoramidates, while being acid-labile, is comparatively stable at neutral pH, allowing them to persist and participate in phosphoryl transfer reactions. nih.gov Enzymes known as phosphoryl transferases can catalyze the transfer of phosphoryl groups from phosphoramidate donors to various acceptors, including water or sugars. researchgate.net The reactivity of this compound in aqueous systems is therefore of significant interest for understanding how simple phosphorus compounds could have participated in the chemical evolution that led to life. frontiersin.orgresearchgate.net

Self-Assembled Synthesis of Oligomers

The ability of simple molecules to self-assemble into more complex, ordered structures is a key concept in both materials science and prebiotic chemistry. nih.gov N-phosphoryl amino acids have been shown to undergo self-assembled synthesis of polypeptides in mild aqueous conditions. nih.gov This suggests that the activation provided by the N-terminal phosphoryl group is sufficient to drive the formation of peptide bonds.

This compound, as a simple phosphoramidate, could potentially participate in similar self-assembly processes. The formation of oligomeric structures from simple building blocks is a critical step in the origin of life, leading to the formation of biopolymers like peptides and nucleic acids. nih.gov The self-assembly is often driven by non-covalent interactions such as hydrogen bonding and electrostatic interactions. nih.gov

The study of aniline (B41778) oligomers and other amphiphilic molecules demonstrates that self-assembly can lead to a variety of supramolecular structures, including nanofibers, vesicles, and spheres. dntb.gov.uanih.gov While specific research on the self-assembly of this compound is not extensively documented, the principles governing the behavior of related phosphoramidates and amino acid derivatives suggest its potential to form oligomeric structures under suitable conditions. nih.gov

Applications in Advanced Analytical Methods

Enhanced Ionization in Mass Spectrometric Applications

In the field of mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), the efficient ionization of analytes is crucial for sensitive detection. The analysis of small molecules like amino acids can be challenging due to interference from matrix signals in the low mass range. rsc.org Chemical derivatization is a common strategy to improve ionization efficiency and shift the mass of the analyte to a clearer region of the spectrum.

The introduction of a phosphoryl group, as in this compound, has been shown to significantly enhance the ionization of molecules in mass spectrometry. nih.govresearchgate.net This is attributed to several factors. The phosphoryl group has a high gas-phase proton affinity, which facilitates the formation of protonated molecules [M+H]⁺ in the positive ion mode.

Furthermore, labeling amino-containing compounds with a neutral phosphoryl group can suppress background signals from the matrix and reduce interference. nih.gov This leads to a significant improvement in the signal-to-noise ratio and lower limits of detection. The use of specific matrices, such as 2',4',6'-trihydroxyacetophenone (B23981) (THAP) with diammonium citrate, has been found to further enhance the signal for phosphorylated peptides by more than 10-fold. nih.gov The principles underlying the enhanced ionization of phosphorylated peptides and amino acids are applicable to phosphoramidates like this compound, suggesting its potential utility as a derivatizing agent in advanced mass spectrometric methods. nih.govresearchgate.net

Table 2: Mass Spectrometry Ionization Enhancement via Phosphorylation

Analyte Type Derivatization/Matrix Strategy Observed Effect Reference
Phosphorylated Peptides THAP matrix with diammonium citrate >10-fold signal enhancement nih.gov
Amino Acids N-phosphorylation labeling Suppression of matrix signals, improved ionization efficiency nih.gov
Peptides Presence of basic residues (e.g., Arginine) Enhanced [M+H]⁺ ion yields researchgate.net

Membrane Transport and Ionophoric Properties

The ability of molecules to cross biological membranes is fundamental to many biological processes and to the design of effective pharmaceuticals. nih.govdntb.gov.ua Phosphoramidates have been extensively studied as prodrugs, where the P-N bond is part of a moiety designed to mask the charge of a phosphonate (B1237965) or phosphate group, thereby increasing its lipophilicity and facilitating its passage across cell membranes. nih.govdntb.gov.ua Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active drug. nih.gov

The potential for this compound to act as an ionophore—a lipid-soluble molecule that can bind to an ion and transport it across a lipid bilayer—would depend on its ability to form a coordination complex with a specific ion and for this complex to be sufficiently lipophilic to diffuse through the membrane. While the ionophoric properties of this compound itself have not been detailed, the principles of ion transport by synthetic carriers provide a framework for investigating this potential application. ub.edu

Table 3: Compound Names Mentioned

Compound Name
This compound
2',4',6'-trihydroxyacetophenone (THAP)

Coordination Chemistry of Phosphoryl Compounds with Metal Ions

The study of phosphoryl compounds, such as this compound, as ligands in coordination chemistry is a burgeoning field with significant potential for developing novel catalysts and materials. The defining feature of these ligands is the phosphoryl group (P=O), which acts as a hard Lewis base, readily donating electron density from the oxygen atom to coordinate with various metal ions. This interaction is central to the formation of stable metal complexes with unique steric and electronic properties.

Research into ligands structurally related to this compound, such as phosphoramides, reveals versatile coordination behaviors. These ligands can bind to metal centers in multiple ways, influenced by factors like the ligand's protonation state and the steric environment of the metal ion. nih.govnih.gov

Coordination Modes and Complex Formation:

Phosphoramide-type ligands have demonstrated the ability to coordinate with metal ions, such as Lanthanum (La³⁺), in both their neutral and deprotonated (anionic) forms. nih.gov The primary modes of coordination observed are:

Monodentate (κ¹) Coordination: In its neutral (protonated) state, the ligand typically binds to a metal center exclusively through the phosphoryl oxygen atom. nih.gov

Bidentate (κ²) Chelation: In its deprotonated (anionic) form, the ligand can act as a chelating agent, binding to the metal ion through both the phosphoryl oxygen and one of the amide nitrogen atoms. This mode is common for anionic phosphoramides and contributes to the formation of stable, cyclic structures with the metal center. nih.gov

The preference for a κ¹ or κ² binding mode can be controlled. For instance, in lanthanum complexes, the stoichiometry and steric demand at the metal center dictate whether an anionic phosphoramide (B1221513) ligand binds in a monodentate or bidentate fashion. nih.govnih.gov This tunability is a key feature for designing catalysts with specific activities. The presence of the ¹⁰⁰% abundant spin-1/2 ³¹P nucleus in these ligands provides a convenient spectroscopic handle for characterization using Nuclear Magnetic Resonance (NMR), facilitating the analysis of reaction outcomes and complex structures in solution. nih.gov

Applications in Homogeneous Catalysis:

The combination of a hard phosphoryl donor with a hard Lewis acidic metal cation, like La³⁺, creates complexes with potential applications in catalysis. nih.govnih.gov The ionic nature of the metal-ligand bonds can result in highly reactive moieties suitable for catalytic transformations. nih.gov Metal complexes featuring main group elements like phosphorus as supporting ligands can furnish unusual electronic and steric environments to the central transition metal, leading to remarkable catalytic activity, unique product selectivity, and novel molecular transformations. rsc.org

Furthermore, the broader class of phosphine (B1218219) oxide-based metal complexes is known to effectively catalyze a wide range of chemical reactions, including polymerizations, C-C bond activations, and hydrogenation reactions. researchgate.net Zirconium phosphates have also been explored as robust solid supports to immobilize metal ions and organometallic complexes, which enhances the dispersion and stabilization of the active catalytic species while allowing for their recovery and reuse. mdpi.com

Interactive Data Table: Coordination Behavior of Phosphoramide Ligands

The following table summarizes key findings on the coordination of phosphoramide-type ligands with metal ions, based on recent research.

Ligand TypeMetal IonCoordination Mode(s)Key Research Finding
Anionic PhosphoramideLanthanum (La³⁺)Bidentate (κ²-O,N), Monodentate (κ¹-O)Binding mode is dependent on steric demand at the metal center. nih.govnih.gov
Neutral PhosphoramideLanthanum (La³⁺)Monodentate (κ¹-O)Binds exclusively through the phosphoryl oxygen donor. nih.govnih.gov
Phosphine OxidesVarious MetalsMonodentate (κ¹-O)Basicity of phosphoryl oxygen influences the electronic properties of the metal center, impacting catalytic activity. researchgate.net
PhosphonatesZirconium (Zr⁴⁺)Bridging, ChelatingForms robust solid supports capable of immobilizing catalytically active metal ions and complexes. mdpi.com

Q & A

Q. What are the standard laboratory-scale synthesis protocols for (Amino(methoxy)phosphoryl)amine?

The compound can be synthesized via a two-step reaction involving phosphorus trichloride and methanol, followed by reaction with N,N-diisopropylamine. Key steps include:

  • Dropwise addition of methanol to phosphorus trichloride at -10°C to form methoxydichlorophosphine.
  • Reaction of the intermediate with N,N-diisopropylamine in dry ether at 0°C, followed by vacuum distillation to isolate the product. Yield optimization requires strict temperature control and anhydrous conditions. NMR spectroscopy (δ 3.49 ppm for POCH3 and δ 1.26–3.67 ppm for diisopropyl groups) confirms purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies methoxy and amino substituents via distinct chemical shifts (e.g., POCH3 at δ 3.49 ppm) .
  • Distillation : Essential for separating the product from unreacted phosphorus trichloride and ammonium salts .
  • Elemental Analysis : Validates stoichiometry, particularly for phosphorus and nitrogen content.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 11% vs. higher literature values)?

Low yields (e.g., 11% ) may arise from:

  • Impure reagents : Trace moisture deactivates phosphorus trichloride.
  • Side reactions : Formation of ammonium salts during amine addition. Mitigation strategies include using freshly distilled reagents, inert atmospheres, and optimizing stoichiometric ratios of amines to intermediates.

Q. What factors influence the stability of this compound under acidic or basic conditions?

The compound’s phosphoramide bond is susceptible to hydrolysis in acidic/basic media. For example:

  • Reaction with aqueous HCl generates phosphoric acid derivatives and ammonium chloride byproducts. Stability studies should employ buffered solutions (pH 4–8) and monitor degradation via ³¹P NMR .

Q. How can researchers distinguish this compound from structurally similar phosphonates or phosphinates?

  • Terminology : "Phosphoryl" denotes a P=O group, while "phosphonate" refers to P–O–C bonds. "Amino" specifies NH2 substitution .
  • Spectroscopy : ³¹P NMR distinguishes phosphorylation states (δ 0–30 ppm for phosphoramides vs. δ 10–40 ppm for phosphonates) .

Q. What role does this compound play in coordination chemistry?

The compound acts as a bidentate ligand in metal complexes due to its P=O and NH2 groups. Example applications:

  • Catalysis: Stabilizes transition metals (e.g., Pd, Pt) in cross-coupling reactions.
  • Luminescence: Forms complexes with lanthanides for optical materials. Coordination behavior can be tuned by modifying the amine substituents .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rate, stirring efficiency) to minimize batch-to-batch variability.
  • Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Safety : Use Schlenk lines for moisture-sensitive steps and proper gas traps for HCl byproducts .

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